[2-(3-phenylphenyl)phenyl]boronic acid
Overview
Description
[1,1’:3’,1’'-Terphenyl]-2-ylboronic acid is an organic compound with the molecular formula C18H15BO2. It is a boronic acid derivative of terphenyl, which consists of a central benzene ring substituted with two phenyl groups. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable building block in various chemical syntheses and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1,1’:3’,1’'-Terphenyl]-2-ylboronic acid typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is performed between a halogenated terphenyl compound and a boronic acid derivative in the presence of a palladium catalyst and a base. The reaction conditions often include the use of solvents such as toluene or ethanol, and the reaction is carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods: Industrial production of [1,1’:3’,1’'-Terphenyl]-2-ylboronic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing byproducts. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Types of Reactions:
Substitution Reactions: [1,1’:3’,1’'-Terphenyl]-2-ylboronic acid can undergo substitution reactions, particularly in the presence of electrophiles. These reactions often result in the formation of new carbon-carbon or carbon-heteroatom bonds.
Coupling Reactions: The compound is commonly used in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Palladium Catalysts: Palladium(0) or palladium(II) catalysts are frequently used in coupling reactions.
Bases: Bases such as potassium carbonate or sodium hydroxide are used to facilitate the reaction.
Solvents: Common solvents include toluene, ethanol, and dimethyl sulfoxide (DMSO).
Major Products: The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Chemistry:
Synthesis of Biaryl Compounds: [1,1’:3’,1’'-Terphenyl]-2-ylboronic acid is widely used in the synthesis of biaryl compounds through Suzuki-Miyaura cross-coupling reactions.
Biology and Medicine:
Drug Development: The compound is used as a building block in the synthesis of biologically active molecules, including potential drug candidates.
Industry:
Mechanism of Action
The mechanism of action of [1,1’:3’,1’'-Terphenyl]-2-ylboronic acid primarily involves its role as a reagent in chemical reactions. In Suzuki-Miyaura cross-coupling reactions, the boronic acid group interacts with the palladium catalyst to form a palladium-boron complex. This complex then undergoes transmetalation with an aryl halide, followed by reductive elimination to form the desired biaryl product .
Comparison with Similar Compounds
[1,1’4’,1’'-Terphenyl]: Another terphenyl derivative with similar structural features but different substitution patterns.
[1,1’3’,1’'-Terphenyl]-3-ylboronic Acid: A positional isomer with the boronic acid group attached at a different position on the terphenyl ring.
Uniqueness: [1,1’:3’,1’'-Terphenyl]-2-ylboronic acid is unique due to its specific substitution pattern, which influences its reactivity and the types of products it can form. This makes it a valuable reagent in organic synthesis, particularly in the formation of biaryl compounds .
Properties
IUPAC Name |
[2-(3-phenylphenyl)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BO2/c20-19(21)18-12-5-4-11-17(18)16-10-6-9-15(13-16)14-7-2-1-3-8-14/h1-13,20-21H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIZLXGRTCCYWCE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1C2=CC=CC(=C2)C3=CC=CC=C3)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60629938 | |
Record name | [1~1~,2~1~:2~3~,3~1~-Terphenyl]-1~2~-ylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60629938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1133796-50-5 | |
Record name | [1~1~,2~1~:2~3~,3~1~-Terphenyl]-1~2~-ylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60629938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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